Cas no 81067-43-8 (Benzene, 1,2,5-tribromo-3-chloro-)

Benzene, 1,2,5-tribromo-3-chloro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013027980-500mg |
2,3,5-Tribromochlorobenzene |
81067-43-8 | 97% | 500mg |
$782.40 | 2023-09-01 | |
Alichem | A013027980-1g |
2,3,5-Tribromochlorobenzene |
81067-43-8 | 97% | 1g |
$1445.30 | 2023-09-01 | |
Alichem | A013027980-250mg |
2,3,5-Tribromochlorobenzene |
81067-43-8 | 97% | 250mg |
$480.00 | 2023-09-01 |
Benzene, 1,2,5-tribromo-3-chloro- 関連文献
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
Benzene, 1,2,5-tribromo-3-chloro-に関する追加情報
Chemical Profile of Benzene, 1,2,5-tribromo-3-chloro- (CAS No. 81067-43-8)
Benzene, 1,2,5-tribromo-3-chloro-, identified by its Chemical Abstracts Service (CAS) number 81067-43-8, is a halogenated aromatic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to a class of molecules known for their versatile reactivity and potential applications in synthetic chemistry and material science. The structural features of this molecule, characterized by the presence of bromine and chlorine substituents on a benzene ring, make it a valuable intermediate in the synthesis of more complex organic structures.
The molecular structure of Benzene, 1,2,5-tribromo-3-chloro- consists of a benzene core substituted with three bromine atoms at the 1, 2, and 5 positions, along with a chlorine atom at the 3 position. This specific arrangement imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential applications. The presence of multiple halogen atoms enhances its utility as a building block in the construction of more intricate chemical frameworks.
In recent years, there has been growing interest in halogenated aromatic compounds due to their role in pharmaceutical development. Researchers have been exploring the use of such compounds as precursors for drugs targeting various diseases. The reactivity of Benzene, 1,2,5-tribromo-3-chloro- allows for further functionalization through nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and other organic transformations. These reactions are crucial for constructing biologically active molecules with specific therapeutic properties.
One of the most compelling aspects of Benzene, 1,2,5-tribromo-3-chloro- is its potential application in the synthesis of novel materials. Halogenated aromatics are often employed in the development of liquid crystals, organic semiconductors, and advanced polymers. The electron-withdrawing nature of bromine and chlorine atoms can significantly influence the electronic properties of these materials, making them suitable for use in optoelectronic devices and other high-tech applications.
Recent studies have highlighted the importance of Benzene, 1,2,5-tribromo-3-chloro- in medicinal chemistry. Researchers have demonstrated its utility as a key intermediate in the synthesis of antiviral and anticancer agents. The ability to modify its structure through various chemical reactions allows for the creation of derivatives with enhanced biological activity. For instance, studies have shown that certain halogenated aromatic compounds exhibit potent inhibitory effects on viral enzymes and cancer cell proliferation.
The synthesis of Benzene, 1,2,5-tribromo-3-chloro- typically involves multi-step organic reactions starting from commercially available precursors such as benzene or chlorobromobenzene derivatives. Advanced synthetic methodologies have been developed to achieve high yields and purity levels required for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing additional functional groups into the molecular framework.
In conclusion, Benzene, 1,2,5-tribromo-3-chloro- (CAS No. 81067-43-8) is a versatile halogenated aromatic compound with significant potential in both pharmaceutical research and material science. Its unique structural features and reactivity make it a valuable tool for chemists seeking to develop new drugs and advanced materials. As research continues to uncover new applications for this compound,its importance is likely to grow further,contributing to advancements across multiple scientific disciplines.
81067-43-8 (Benzene, 1,2,5-tribromo-3-chloro-) 関連製品
- 2034572-48-8(4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)
- 1361832-04-3(Hydroxy-(3',5'-dichloro-3-fluoro-biphenyl-4-yl)-acetic acid)
- 2320956-48-5(2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one)
- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)
- 1805129-16-1(3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde)
- 312748-54-2(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide)
- 2138259-50-2(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, 1,1-dimethylethyl ester)
- 2228514-11-0(2-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylethan-1-amine)
- 74654-12-9(dimethyl({2-(2S)-oxiran-2-ylethyl})amine)
- 2171768-12-8(3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione)




